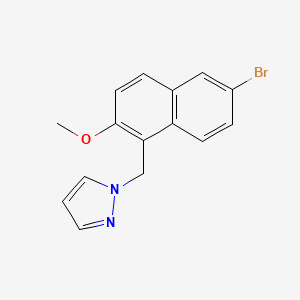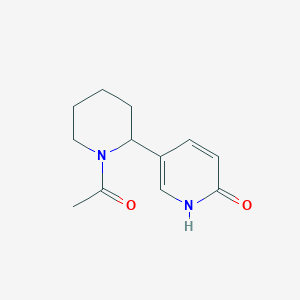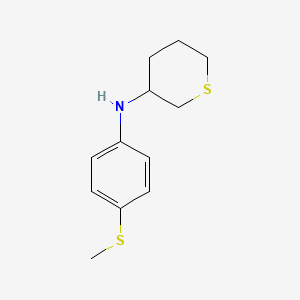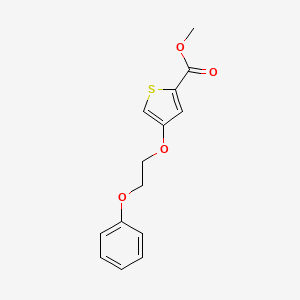![molecular formula C8H3ClF3NO B13016314 2-Chloro-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13016314.png)
2-Chloro-7-(trifluoromethyl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-7-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound with the molecular formula C8H3ClF3NO and a molecular weight of 221.56 g/mol It is characterized by the presence of a benzoxazole ring substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(trifluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chlorobenzotrifluoride with phosgene to form the corresponding isocyanate, which then undergoes cyclization to yield the desired benzoxazole derivative . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-7-(trifluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The benzoxazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted benzoxazole derivatives, while oxidation reactions can produce oxazole N-oxides .
Aplicaciones Científicas De Investigación
2-Chloro-7-(trifluoromethyl)benzo[d]oxazole has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Chloro-7-(trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-Chloro-7-(trifluoromethyl)benzo[d]oxazole include:
2-(Trifluoromethyl)benzo[d]oxazole: Lacks the chlorine atom at the 2-position.
2-Chloro-5-(trifluoromethyl)benzo[d]oxazole: Has the trifluoromethyl group at the 5-position instead of the 7-position.
2-Chloro-7-(trifluoromethyl)benzo[d]thiazole: Contains a sulfur atom in place of the oxygen atom in the benzoxazole ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the trifluoromethyl group can enhance its reactivity and potential biological activities compared to similar compounds .
Propiedades
Fórmula molecular |
C8H3ClF3NO |
|---|---|
Peso molecular |
221.56 g/mol |
Nombre IUPAC |
2-chloro-7-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3ClF3NO/c9-7-13-5-3-1-2-4(6(5)14-7)8(10,11)12/h1-3H |
Clave InChI |
PSFIIJPPRKWDTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)N=C(O2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B13016234.png)


![2-Thia-7-azaspiro[4.5]decane](/img/structure/B13016250.png)


![4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13016278.png)




![2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13016316.png)
